1-[(Tert-butoxy)carbonyl]-3-isocyanopiperidine
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
1-[(Tert-butoxy)carbonyl]-3-isocyanopiperidine is a chemical compound with the molecular formula C11H18N2O2 and a molecular weight of 210.28 g/mol . This compound is commonly used in organic synthesis, particularly as a protecting group for amines due to its stability under various reaction conditions .
Preparation Methods
Synthetic Routes and Reaction Conditions
1-[(Tert-butoxy)carbonyl]-3-isocyanopiperidine can be synthesized through the reaction of piperidine with di-tert-butyl dicarbonate (Boc2O) in the presence of a base such as sodium hydroxide or 4-dimethylaminopyridine (DMAP) . The reaction is typically carried out in a solvent like tetrahydrofuran (THF) or acetonitrile (MeCN) at ambient temperature .
Industrial Production Methods
Industrial production of this compound involves similar synthetic routes but on a larger scale. The use of flow microreactor systems has been reported to enhance the efficiency, versatility, and sustainability of the process compared to traditional batch methods .
Chemical Reactions Analysis
Types of Reactions
1-[(Tert-butoxy)carbonyl]-3-isocyanopiperidine undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized under specific conditions to form corresponding oxidized products.
Reduction: Reduction reactions can be carried out to remove the Boc protecting group, yielding the free amine.
Substitution: The compound can undergo nucleophilic substitution reactions, where the isocyanate group is replaced by other nucleophiles.
Common Reagents and Conditions
Common reagents used in these reactions include strong acids like trifluoroacetic acid (TFA) for deprotection, and bases like sodium hydroxide for protection reactions . The reactions are typically carried out in solvents such as dichloromethane (DCM) or methanol .
Major Products Formed
The major products formed from these reactions include the free amine after deprotection and various substituted derivatives depending on the nucleophiles used in substitution reactions .
Scientific Research Applications
1-[(Tert-butoxy)carbonyl]-3-isocyanopiperidine has several scientific research applications:
Mechanism of Action
The mechanism of action of 1-[(Tert-butoxy)carbonyl]-3-isocyanopiperidine involves the formation of a stable carbamate linkage with amines, protecting them from unwanted reactions . The Boc group can be selectively removed under acidic conditions, regenerating the free amine . This selective protection and deprotection mechanism is crucial in multi-step organic synthesis .
Comparison with Similar Compounds
Similar Compounds
tert-Butyloxycarbonyl (Boc) protected compounds: These include various Boc-protected amino acids and peptides.
N-tert-Butoxycarbonyl anhydride: Used in similar protection reactions.
tert-Butyloxycarbonyl L-His (Trt)-Aib-OH: Another Boc-protected compound used in peptide synthesis.
Uniqueness
1-[(Tert-butoxy)carbonyl]-3-isocyanopiperidine is unique due to its specific structure, which combines the Boc protecting group with an isocyanopiperidine moiety. This combination provides stability and reactivity, making it a valuable tool in organic synthesis .
Properties
Molecular Formula |
C11H18N2O2 |
---|---|
Molecular Weight |
210.27 g/mol |
IUPAC Name |
tert-butyl 3-isocyanopiperidine-1-carboxylate |
InChI |
InChI=1S/C11H18N2O2/c1-11(2,3)15-10(14)13-7-5-6-9(8-13)12-4/h9H,5-8H2,1-3H3 |
InChI Key |
ZJTPXLKZTWUFQN-UHFFFAOYSA-N |
Canonical SMILES |
CC(C)(C)OC(=O)N1CCCC(C1)[N+]#[C-] |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.